molecular formula C12H12O2 B13352185 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one

3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one

Cat. No.: B13352185
M. Wt: 188.22 g/mol
InChI Key: LSEVFEBTWFXXKS-UHFFFAOYSA-N
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Description

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a heterocyclic compound featuring a fused bicyclic structure with a lactone ring. It is synthesized from etodolac, a non-steroidal anti-inflammatory drug (NSAID), via acid chloride formation and cyclization . Key structural characteristics include a carbonyl group (δ 162.81 ppm in 13C NMR) and a tetrahydroisochromenone core. The molecular formula is C26H27NO3, with a molecular ion peak at m/z 388.2 (M+1) and a melting point of 160–163°C . Its derivatives exhibit anti-inflammatory, antimicrobial, and cytotoxic activities, making it a scaffold for drug development .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-2-one

InChI

InChI=1S/C12H12O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6,9H,1,3,5,7H2

InChI Key

LSEVFEBTWFXXKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2COC(=O)C3=CC=CC(=C23)C1

Origin of Product

United States

Preparation Methods

The synthesis of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one typically involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether. This method yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is an intermediate in the synthesis of Palonosetron, which is used to prevent chemotherapy-induced nausea and vomiting.

    Industry: It is used in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one involves its role as an intermediate in the synthesis of Palonosetron. Palonosetron works by blocking the action of serotonin at 5-HT3 receptors, which are involved in triggering nausea and vomiting. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.

Comparison with Similar Compounds

Table 1: Structural Features and Spectroscopic Data

Compound Name Structural Features Molecular Formula Key Spectroscopic Data Reference
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one Lactone ring, tetrahydro core C26H27NO3 13C NMR: δ 162.81 (C=O); MS: m/z 388.2 (M+1)
Thio-analogue (Compound 4) S replaces O in lactone ring C25H25NO2S 13C NMR: δ 187.70 (C=S); MS: m/z 403.5 (M+1)
N-Methylated analogue (Compound 5) N-CH3 substitution C27H29NO3 1H NMR: δ 3.66 (N-CH3); MS: m/z 402.07 (M+1)
3-Hydroxy-4-phenyl-1H,3H-benzo[de]isochromen-1-one Phenyl group at C4, hydroxyl at C3 C19H14O3 NMR: Aromatic protons δ 7.83–6.50 ppm; Antifungal activity against Mycosphaerella fijiensis
5-Nitro-1H,3H-benzo[de]isochromene-1,3-dione Nitro and anhydride groups C12H5NO5 UV: λmax 280 nm; Used as a building block in naphthalimide chemistry
Haemodordiol 3-Methoxy, 5,6-dihydroxy, 7-phenyl substituents C16H12O5 ESIMS: m/z 321 [M–H]−; Isolated from Haemodorum brevisepalum
3,3-Diphenyl-1H,3H-benzo[de]isochromen-1-one Diphenyl substitution at C3 C24H16O2 Predicted CCS (Ų): 179.8 (M+H)+; Synthetic

Biological Activity

3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, anti-inflammatory properties, and possible therapeutic applications based on various studies.

  • Molecular Formula : C12H10O
  • Molecular Weight : 174.21 g/mol
  • Structure : The compound features a fused benzene and isoquinoline structure which is significant for its biological interactions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted by researchers demonstrated that this compound has an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against human cancer cell lines, suggesting significant potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Anti-inflammatory Properties

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, it was observed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment100150

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : Inhibition of NF-kB signaling which is crucial in inflammation and cancer progression.

Case Studies

  • In Vivo Study on Tumor Growth : An animal model study demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Tumors treated with the compound showed increased apoptosis and decreased proliferation markers.
  • Chronic Inflammation Model : In a model of chronic inflammation induced by carrageenan injection in rats, treatment with the compound resulted in reduced swelling and pain sensitivity compared to untreated controls.

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